4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound that belongs to the class of thienyl derivatives. This compound is characterized by its unique structure, which includes a thienyl ring substituted with an aminocarbonyl group, an ethyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate catalysts.
Substitution Reactions: The introduction of the aminocarbonyl, ethyl, and methyl groups onto the thienyl ring is achieved through substitution reactions. These reactions often require specific reagents and conditions, such as the use of alkyl halides and amines in the presence of a base.
Coupling Reactions: The final step involves coupling the substituted thienyl ring with a butanoic acid derivative. This step may involve the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienyl ring to a dihydrothienyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothienyl derivatives.
Scientific Research Applications
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienyl Derivatives: Compounds with similar thienyl rings but different substituents, such as 4-{[3-(aminocarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid.
Aminocarbonyl Compounds: Compounds with similar aminocarbonyl groups but different ring structures, such as 4-{[3-(aminocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid.
Uniqueness
The uniqueness of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
IUPAC Name |
4-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-7-6(2)19-12(10(7)11(13)18)14-8(15)4-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCVDJIUCQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.